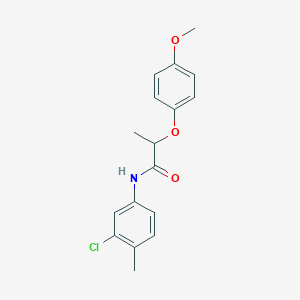![molecular formula C19H24N2O4S B4989266 N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as ESI-09, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RhoGTPase activator, LARG, which plays a crucial role in cell migration, proliferation, and differentiation. In
Wirkmechanismus
ESI-09 selectively inhibits the RhoGTPase activator, LARG, which plays a crucial role in cell migration, proliferation, and differentiation. RhoGTPases are a family of proteins that regulate the cytoskeleton and are involved in many cellular processes, including cell migration and invasion. By inhibiting LARG, ESI-09 prevents the activation of RhoGTPases, leading to a decrease in cell migration and invasion.
Biochemical and Physiological Effects
ESI-09 has been shown to have a variety of biochemical and physiological effects. In cancer cells, ESI-09 inhibits the migration and invasion of cells, leading to a decrease in metastasis. In animal models of stroke and traumatic brain injury, ESI-09 has been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes. In animal models of heart failure, ESI-09 has been shown to improve cardiac function, reducing ventricular remodeling and improving cardiac output.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ESI-09 is its selectivity for LARG, which allows for the specific inhibition of RhoGTPase signaling pathways. Additionally, ESI-09 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of ESI-09 is its limited solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of ESI-09. One area of research could be the development of more soluble analogs of ESI-09, which would make it easier to work with in lab experiments. Additionally, further studies could investigate the potential therapeutic applications of ESI-09 in other disease models, such as inflammatory diseases and autoimmune disorders. Finally, the development of more selective inhibitors of RhoGTPase signaling pathways could lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of ESI-09 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form N-ethoxycarbonyl-2-ethoxyaniline. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-(4-methylbenzenesulfonyl)-N-ethoxycarbonyl-2-ethoxyaniline. The final step involves the reaction of this intermediate with diethylamine to form ESI-09.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a promising candidate for cancer treatment. ESI-09 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, ESI-09 has been shown to improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-21(26(23,24)16-12-10-15(3)11-13-16)14-19(22)20-17-8-6-7-9-18(17)25-5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTMHFGVCCCITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)
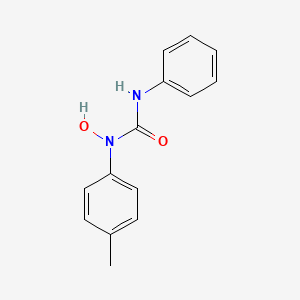
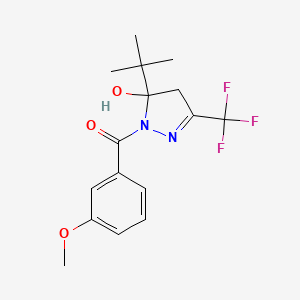
![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
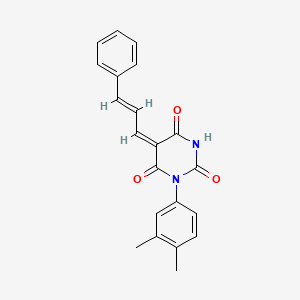
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)
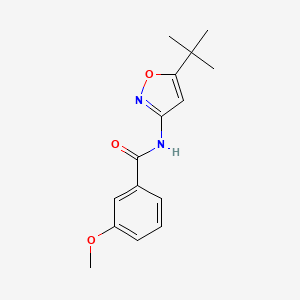
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)

